molecular formula C19H21N3O2 B240811 N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B240811
M. Wt: 323.4 g/mol
InChI Key: WZFQJKXKMLPSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable acylating agent to form the intermediate 4-methyl-1-piperazinyl carbonyl chloride.

    Coupling Reaction: This intermediate is then reacted with 3-aminobenzamide under controlled conditions to form the final product, this compound.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl groups.

    Substitution: Substituted aromatic compounds with additional functional groups.

Scientific Research Applications

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide can be compared with other benzanilides and related compounds:

    N-phenylbenzamide: Lacks the piperazinyl group, resulting in different chemical properties and biological activities.

    N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to variations in reactivity and applications.

    N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}pyridine: Contains a pyridine ring, which can influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H21N3O2/c1-21-10-12-22(13-11-21)19(24)16-8-5-9-17(14-16)20-18(23)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23)

InChI Key

WZFQJKXKMLPSFV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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